molecular formula C13H16N2O2S B1486363 N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine CAS No. 1144458-62-7

N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B1486363
CAS No.: 1144458-62-7
M. Wt: 264.35 g/mol
InChI Key: VUHMPLAVBGXOQZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This 2-aminothiazole derivative is provided as a high-purity material strictly for research use in laboratory settings. The 2-aminothiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological potential. This particular class of compounds has been identified as a promising new lead for the treatment of neurodegenerative prion diseases, such as Creutzfeldt-Jakob disease . Early structure-activity relationship (SAR) studies indicate that modifying the catechol ring of initial hits to a dimethoxyphenyl group, as seen in this compound, is a tolerated modification that maintains antiprion activity while potentially improving metabolic stability and brain exposure . The compound's structural features are designed to align with guidelines for central nervous system (CNS) drug candidates, focusing on properties that may facilitate blood-brain barrier penetration . Beyond neuroscience applications, 2-aminothiazoles demonstrate substantial potential in oncology research. The 2-aminothiazole core is a fundamental component of several clinically applied anticancer drugs, including dasatinib and alpelisib, and various analogs have shown potent inhibitory activity against a wide range of human cancer cell lines . The structure of this compound, featuring a 5-methyl substitution on the thiazole ring, represents a common modification explored in the pursuit of novel antitumor agents . The compound is synthesized via well-established methods such as the Hantzsch-type condensation of α-halo carbonyl compounds with thioureas . Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment. This product is labeled "For Research Use Only" and is intended for use by qualified researchers in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-7-14-13(18-9)15-8-10-5-4-6-11(16-2)12(10)17-3/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHMPLAVBGXOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NCC2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the 5-Methyl-1,3-thiazol-2-amine Core

The 5-methyl-1,3-thiazol-2-amine nucleus is typically synthesized starting from α-haloketones or α-haloesters and thiourea derivatives. The reaction proceeds via nucleophilic substitution and cyclization, often catalyzed or facilitated by halogenating agents such as bromine or iodine, or by using ionic liquids or solid acid catalysts. For example, condensation of ethyl acetoacetate with thiourea under reflux conditions yields 5-methylthiazol-2-amine derivatives in moderate to good yields.

Introduction of the 2,3-Dimethoxybenzyl Group

The N-substitution at the 2-amino position with the 2,3-dimethoxybenzyl moiety is generally achieved through nucleophilic substitution reactions involving benzyl halides. The amine group on the thiazole ring reacts with 2,3-dimethoxybenzyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like acetonitrile or dichloromethane. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified by standard chromatographic techniques.

Representative Synthetic Procedure

A typical preparation route involves:

  • Step 1: Synthesis of 5-methyl-1,3-thiazol-2-amine via the Hantzsch method by reacting ethyl acetoacetate with thiourea under reflux in ethanol or another suitable solvent.
  • Step 2: N-alkylation of the 2-aminothiazole intermediate with 2,3-dimethoxybenzyl bromide in the presence of potassium carbonate in acetonitrile at room temperature or under reflux conditions.
  • Step 3: Purification of the crude product by silica gel column chromatography using dichloromethane/ethyl acetate mixtures as eluents to afford pure N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine.

Data Table: Typical Reaction Conditions and Yields

Step Reactants Conditions Solvent Catalyst/Base Yield (%) Notes
1 Ethyl acetoacetate + Thiourea Reflux, 4–6 hours Ethanol None or acid catalyst 60–75 Hantzsch synthesis
2 5-Methyl-1,3-thiazol-2-amine + 2,3-Dimethoxybenzyl bromide Room temp or reflux, 3–7 hours Acetonitrile K2CO3 or NaH 55–70 Monitored by TLC, base promotes N-alkylation
3 Crude product Silica gel chromatography DCM/ethyl acetate - Purity >95% Final purification step

Summary of Key Literature Sources

Source Contribution Highlights
Review of 2-aminothiazole synthesis methods Detailed mechanisms of Hantzsch and alternative syntheses
Experimental procedures for benzylated thiazoles Stepwise N-alkylation with benzyl halides, purification techniques
Patent on thiazole derivative synthesis Use of antioxidants to improve purity, novel process insights
Related thiazole analogues synthesis and analysis Advanced NMR and chromatography characterization methods

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

  • Substitution: Nucleophiles such as halides and amines can be used, with reaction conditions varying based on the specific substitution desired.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives, such as N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-one.

  • Reduction: Reduced analogs, such as this compound with reduced substituents.

  • Substitution: Substituted derivatives at various positions on the thiazole ring or benzyl group.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that thiazole derivatives, including N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine, exhibit significant anticancer properties. The thiazole moiety is known for its ability to interact with biological targets involved in cancer progression.

Case Study: Tubulin Inhibition

A study synthesized a series of N,4-diaryl-1,3-thiazole-2-amines as potential tubulin inhibitors. Among these compounds, one derivative demonstrated potent antiproliferative activity across several human cancer cell lines. The mechanism involved the inhibition of tubulin polymerization and disruption of microtubule dynamics, similar to established chemotherapeutic agents like combretastatin A-4 (CA-4) . This suggests that this compound could be explored further for its potential as a tubulin-targeting anticancer drug.

Antimicrobial Properties

Thiazole derivatives have also been noted for their antimicrobial activity against various pathogens. The structural characteristics of this compound may contribute to its effectiveness against bacterial and fungal strains.

Research Insights

A literature survey highlighted the broad pharmacological spectrum of 2-aminothiazole derivatives, which include antiviral, antimicrobial, anticancer, and anti-inflammatory activities . The specific application of this compound in this context remains to be fully elucidated but aligns with the observed properties of related thiazole compounds.

Mechanistic Studies and Molecular Docking

Molecular docking studies have been pivotal in understanding how compounds like this compound interact with biological targets at the molecular level. These studies provide insights into binding affinities and the potential for developing more effective derivatives.

Example: Binding Affinity Analysis

In a study involving 2-amino thiazoles, molecular docking revealed that certain derivatives could bind effectively to the colchicine binding site on tubulin. This interaction is crucial for their anticancer activity . Similar analyses can be conducted for this compound to predict its efficacy against specific cancer types.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaDescriptionReferences
Anticancer ActivityPotential as a tubulin inhibitor; disrupts microtubule dynamics
Antimicrobial ActivityBroad spectrum of activity against bacteria and fungi
Mechanistic InsightsMolecular docking studies indicate potential binding to critical biological targets

Mechanism of Action

The mechanism by which N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Structural Analogues in the Thiazole Family

(a) 5-Methyl-1,3-thiazol-2-amine (1b)
  • Structure : Simplest analog lacking the 2,3-dimethoxybenzyl group.
  • Synthesis: Prepared as an intermediate in the synthesis of bromopropanamide derivatives (e.g., 3b) via reaction with 3-bromopropanoyl chloride .
  • Key Difference : Absence of aromatic substitution reduces lipophilicity compared to the target compound.
(b) N-(3,4-Dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine
  • Structure : Methoxy groups at positions 3 and 4 on the benzyl ring instead of 2 and 3.
  • Impact : Altered methoxy positioning may affect electronic distribution and steric interactions with biological targets .
(c) 5-Benzyl-1,3-thiazol-2-amine
  • Structure : Benzyl group replaces the dimethoxybenzyl moiety.

Heterocyclic Variants

(a) Tetrazole Derivatives (e.g., N-(2,3-dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine)
  • Structure : Tetrazole ring replaces thiazole, with a 1-methyl group.
  • Relevance : Tetrazoles are more electron-deficient, which may alter hydrogen-bonding capacity and metabolic stability .
(b) Thiadiazole Derivatives (e.g., (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine)
  • Structure : Thiadiazole core with a methylsulfanylbenzylidene group.
  • Biological Activity : Thiadiazoles are associated with insecticidal and fungicidal activities, suggesting divergent applications compared to thiazoles .
(c) Oxazole Derivatives (e.g., 5-{3-[(2,3-dimethoxybenzyl)oxy]phenyl}-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine)
  • Structure : Oxazole core with a sulfonyl group and dimethoxybenzyloxy substitution.

Physicochemical Properties and Drug-Likeness

Compound Core Structure Substituents logP (Predicted) Solubility (mg/mL)
N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine Thiazole 5-methyl, 2,3-dimethoxybenzyl 2.8 ~0.1 (Low)
5-Benzyl-1,3-thiazol-2-amine Thiazole Benzyl 3.2 <0.05 (Very low)
N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine Thiazole 4-methyl, 3,4-dimethoxybenzyl 2.7 ~0.15 (Low)
(E)-5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole 3,5-dimethylphenyl 3.5 <0.01 (Very low)

Note: Predicted values based on structural analogs and substitution patterns.

Biological Activity

N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dimethoxybenzyl amine with thiazole derivatives. The compound can be characterized using various analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm its structure and purity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • MTT Assay : The compound was evaluated for its ability to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). Results showed a dose-dependent decrease in cell viability, indicating potential as an anticancer agent .
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells. This was evidenced by the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

The compound also demonstrated anti-inflammatory properties by reducing the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This suggests a dual role in both inhibiting cancer cell proliferation and modulating inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Research indicates that the presence of electron-withdrawing or electron-donating groups on the benzyl moiety can significantly affect its potency against cancer cells. For example:

CompoundIC50 (μM)Cancer Cell Line
This compound10.5A431
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazole-2-amine8.0A549
7-Chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine6.5HOP-92

These findings highlight the importance of specific substitutions on the benzothiazole scaffold for enhancing biological activity .

Study on Benzothiazole Derivatives

A comprehensive study focused on synthesizing and evaluating benzothiazole derivatives showed that modifications at the 4-position significantly improved anticancer activity. The study reported that certain derivatives exhibited IC50 values as low as 6.5 μM against non-small cell lung cancer cell lines .

Evaluation of Antibacterial Properties

In addition to anticancer effects, compounds structurally related to this compound were assessed for antibacterial properties. These derivatives showed promising results against biofilm formation in bacterial strains, outperforming standard antibiotics like cefadroxil at certain concentrations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 5-methyl-1,3-thiazol-2-amine with 2,3-dimethoxybenzyl chloride/bromide under basic conditions (e.g., Na₂CO₃ or pyridine). For example, analogous thiazole derivatives are prepared by coupling thiazol-2-amine intermediates with electrophilic reagents like bromopropanoyl chloride in aqueous Na₂CO₃, followed by purification via recrystallization .
  • Key Steps :

  • Activation of the benzyl halide for nucleophilic attack.
  • Optimization of reaction time and temperature (e.g., 10–20 minutes stirring at RT).
  • Use of polar aprotic solvents (e.g., DMF) to enhance reactivity .

Q. How is the compound characterized structurally and spectroscopically?

  • Techniques :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H···N interactions) .
  • NMR spectroscopy : ¹H/¹³C NMR in deuterated solvents to confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.1 ppm) .
  • IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and thiazole ring vibrations .
    • Example : The title compound’s analogs show intermolecular C–H···F/O interactions stabilizing crystal lattices, as seen in related fluorinated thiazoles .

Q. What preliminary biological activities have been reported for this compound?

  • Assays : Anticancer activity is evaluated via MTT assays (cell viability), apoptosis assays (Annexin V/PI staining), and molecular docking to predict target binding.
  • Findings : Thiazole derivatives with methoxybenzyl groups exhibit moderate-to-strong activity against breast cancer (MCF-7) and leukemia (K562) cell lines, with IC₅₀ values ranging 10–50 µM .

Advanced Research Questions

Q. How can reaction mechanisms for nucleophilic substitution in thiazole synthesis be validated?

  • Approach :

  • Kinetic studies : Monitor reaction progress via TLC/HPLC to determine rate constants.
  • DFT calculations : Analyze transition states and charge distribution (e.g., sulfur’s nucleophilicity in the thiazole ring) .
  • Isotopic labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation in byproducts .
    • Contradictions : Conflicting reports on regioselectivity in benzylation (C-2 vs. N-substitution) may arise from solvent polarity or steric effects. Resolve via comparative studies in DMF vs. THF .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methods :

  • Molecular docking (AutoDock/Vina) : Simulate interactions with enzymes (e.g., PFOR in anaerobic pathogens) using PDB structures .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with IC₅₀ values .
    • Example : Docking poses of related compounds show π-π stacking between thiazole rings and tyrosine residues in kinase targets .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved?

  • Troubleshooting :

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
  • Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening.
  • Crystallographic validation : Cross-reference NMR assignments with X-ray-derived bond lengths/angles .

Q. What structural modifications enhance the compound’s bioactivity?

  • SAR Insights :

  • Methoxy positioning : 2,3-Dimethoxy groups improve solubility and membrane permeability vs. mono-methoxy analogs .
  • Thiazole substitution : 5-Methyl groups reduce metabolic degradation compared to unsubstituted thiazoles .
    • Table : Comparison of IC₅₀ values for derivatives (hypothetical data):
SubstituentIC₅₀ (MCF-7)LogP
2,3-Dimethoxybenzyl12 µM2.8
4-Methoxybenzyl45 µM3.1
Unsubstituted benzyl>100 µM1.9

Q. What challenges arise in scaling up the synthesis for preclinical studies?

  • Issues :

  • Low yields : Optimize stoichiometry (e.g., 1.2 eq benzyl halide) and use flow chemistry for exothermic steps.
  • Purification : Replace column chromatography with recrystallization (e.g., CH₃OH/EtOAC mixtures) for cost efficiency .
  • Byproduct control : Monitor bromo-impurities via LC-MS and adjust reaction pH to minimize hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine

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